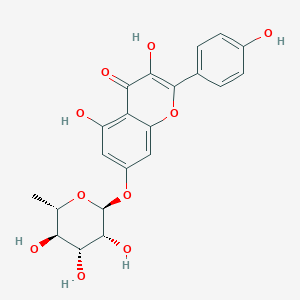

Kaempferol-7-O-rhamnosid

Übersicht

Beschreibung

Alpha-Rhamnoisorobin: ist ein Flavonolglykosid, genauer gesagt ein Rhamnosid von Kaempferol. Es kommt natürlich in verschiedenen Pflanzen vor, darunter Maesa membranacea und Hibiscus cannabinus. Diese Verbindung hat aufgrund ihrer potenziellen neuroprotektiven, entzündungshemmenden und depigmentierenden Eigenschaften Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Alpha-Rhamnoisorobin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the structure-activity relationships of flavonol glycosides.

Medicine: Explored for its potential anti-inflammatory and depigmenting properties.

Wirkmechanismus

Target of Action

Kaempferol 7-O-rhamnoside, also known as Alpha-Rhamnoisorobin or Kaempferol-7-rhamnoside, is a potent α-glucosidase activity inhibitor . It has been shown to inhibit PD-1/PD-L1 interaction, which is closely related to the impairment of T cell functions and the escape of cancer cells from immune surveillance .

Mode of Action

Kaempferol 7-O-rhamnoside interacts with its targets, primarily α-glucosidase and PD-1/PD-L1, to exert its effects. By inhibiting α-glucosidase, it can potentially be used for diabetes . The inhibition of PD-1/PD-L1 interaction prevents the impairment of T cell functions, thereby preventing cancer cells from escaping immune surveillance .

Biochemical Pathways

The compound affects multiple biochemical pathways. In the context of cancer, it alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . In the context of diabetes, it inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism .

Pharmacokinetics

It is known that the lipophilicity of kaempferol facilitates its absorption by passive diffusion

Result of Action

The molecular and cellular effects of Kaempferol 7-O-rhamnoside’s action are diverse. In cancer cells, it inhibits cell growth and induces cell death . In the context of diabetes, it inhibits α-glucosidase activity, which can potentially help manage blood sugar levels . It has also been shown to improve liver function by promoting proliferation, ameliorating oxidative stress, and regulating FXR target genes .

Action Environment

The action, efficacy, and stability of Kaempferol 7-O-rhamnoside can be influenced by various environmental factors. For instance, gut microbiota can remove terminal saccharides from kaempferol glucosides, exposing the glucose for absorption by enterocytes

Biochemische Analyse

Biochemical Properties

Kaempferol 7-O-rhamnoside has been found to inhibit PD-1/PD-L1 protein-protein interaction (PPI), a key mechanism in immunological self-tolerance . This interaction involves various enzymes and proteins, and the inhibition of this interaction by Kaempferol 7-O-rhamnoside suggests that it may play a role in modulating immune responses .

Cellular Effects

In cellular contexts, Kaempferol 7-O-rhamnoside has been observed to block PD-1/PD-L1 activity, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of Kaempferol 7-O-rhamnoside involves direct inhibition of PD-1/PD-L1 interaction . This inhibition could potentially affect enzyme activity, alter gene expression, and disrupt binding interactions with other biomolecules .

Temporal Effects in Laboratory Settings

Its ability to inhibit PD-1/PD-L1 interaction suggests potential long-term effects on cellular function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Alpha-Rhamnoisorobin kann durch Ferninfrarot (FIR)-Bestrahlung von Pflanzenblättern, wie z. B. von Hibiscus cannabinus, synthetisiert werden. Das Verfahren beinhaltet die Isolierung von Kaempferol und seinen Rhamnosiden, einschließlich Alpha-Rhamnoisorobin, durch eine Reihe von Reinigungsschritten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Alpha-Rhamnoisorobin erfolgt in der Regel durch Extraktion und Reinigung aus pflanzlichen Quellen. Die Blätter werden einer Ferninfrarotbestrahlung unterzogen, gefolgt von der Reinigung mit Techniken wie Säulenchromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alpha-Rhamnoisorobin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden oft durch spezifische Reagenzien und Bedingungen gefördert.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H₂O₂) wird häufig als Oxidationsmittel verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) können eingesetzt werden.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation mit Wasserstoffperoxid zur Bildung oxidierter Derivate von Alpha-Rhamnoisorobin führen .

Wissenschaftliche Forschungsanwendungen

Alpha-Rhamnoisorobin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Struktur-Wirkungs-Beziehungen von Flavonolglykosiden zu untersuchen.

Medizin: Untersucht auf seine potenziellen entzündungshemmenden und depigmentierenden Eigenschaften.

Wirkmechanismus

Alpha-Rhamnoisorobin entfaltet seine Wirkungen über mehrere molekulare Signalwege:

Neuroprotektion: Es aktiviert den PI3-K/Akt-Signalweg, fördert das Zellüberleben und hemmt die Apoptose.

Entzündungshemmung: Die Verbindung hemmt die NF-κB-vermittelte Luciferaseaktivität, wodurch Entzündungen reduziert werden.

Depigmentierung: Es hemmt die Tyrosinaseaktivität, was zu einer verringerten Melaninproduktion führt.

Vergleich Mit ähnlichen Verbindungen

Alpha-Rhamnoisorobin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Kaempferol: Die Aglykonform von Alpha-Rhamnoisorobin, bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.

Kaempferitrin: Ein Di-Rhamnosid von Kaempferol, das ebenfalls neuroprotektive und entzündungshemmende Eigenschaften aufweist.

Alpha-Rhamnoisorobin zeichnet sich durch seine einzigartige Kombination aus neuroprotektiven, entzündungshemmenden und depigmentierenden Aktivitäten aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht .

Eigenschaften

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNOUCSPWAGQND-GKLNBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174034 | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20196-89-8 | |

| Record name | Kaempferol-7-O-α-L-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20196-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol-7-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAEMPFEROL-7-RHAMNOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

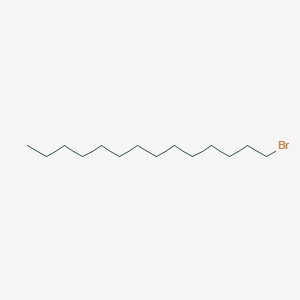

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol](/img/structure/B123979.png)

![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)